molecular formula C21H22N4S B11974420 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11974420
M. Wt: 362.5 g/mol
InChI Key: RZQLHDTZBLJPKZ-PXLXIMEGSA-N
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Description

4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that features a biphenyl group, a triazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Reduced triazole or biphenyl derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The biphenyl group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

    4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL: shares similarities with other biphenyl and triazole derivatives such as:

Uniqueness

The uniqueness of 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-CYCLOHEXYL-4H-1,2,4-TRIAZOLE-3-THIOL lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiol group, in particular, allows for unique interactions with biological targets and materials applications .

Properties

Molecular Formula

C21H22N4S

Molecular Weight

362.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H22N4S/c26-21-24-23-20(19-9-5-2-6-10-19)25(21)22-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,19H,2,5-6,9-10H2,(H,24,26)/b22-15+

InChI Key

RZQLHDTZBLJPKZ-PXLXIMEGSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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